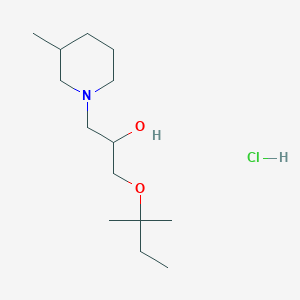

1-(3-Methylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride

CAS No.: 1216477-46-1

Cat. No.: VC7711421

Molecular Formula: C14H30ClNO2

Molecular Weight: 279.85

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1216477-46-1 |

|---|---|

| Molecular Formula | C14H30ClNO2 |

| Molecular Weight | 279.85 |

| IUPAC Name | 1-(2-methylbutan-2-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C14H29NO2.ClH/c1-5-14(3,4)17-11-13(16)10-15-8-6-7-12(2)9-15;/h12-13,16H,5-11H2,1-4H3;1H |

| Standard InChI Key | HHYQGIQRZCLBSS-UHFFFAOYSA-N |

| SMILES | CCC(C)(C)OCC(CN1CCCC(C1)C)O.Cl |

Introduction

Chemical Structure and Nomenclature

The systematic name 1-(3-Methylpiperidin-1-yl)-3-(tert-pentyloxy)propan-2-ol hydrochloride delineates its structure unambiguously:

-

Propan-2-ol core: A three-carbon chain with a hydroxyl group at position 2.

-

3-Methylpiperidin-1-yl substituent: A six-membered piperidine ring with a methyl group at position 3, attached via the nitrogen at position 1.

-

tert-Pentyloxy group: A branched ether substituent (C(CH2CH3)3-O-) at position 3.

-

Hydrochloride salt: The free base protonated at the piperidine nitrogen, enhancing solubility and stability.

The stereochemistry remains unspecified in the name, suggesting either a racemic mixture or uncharacterized configuration. Piperidine derivatives often exhibit biological activity due to their structural mimicry of natural alkaloids, while ether linkages improve lipophilicity and membrane permeability .

Synthesis Pathways

While no direct synthesis of this compound is documented, analogous reactions provide plausible routes:

Reductive Amination for Piperidine Formation

The 3-methylpiperidine moiety could be synthesized via reductive amination of 4-piperidone derivatives. For example, 3-(piperidin-4-yl)propan-1-ol undergoes methylation with formaldehyde and sodium cyanoborohydride in acetonitrile to yield 3-(1-methylpiperidin-4-yl)propan-1-ol . Adapting this, 3-methylpiperidine might form from 3-piperidone through analogous reductive steps.

Etherification of Propan-2-ol

The tert-pentyloxy group likely originates from a Williamson ether synthesis, where a propan-2-ol derivative reacts with tert-pentyl bromide under basic conditions. For instance, 3-(1-methylpiperidin-4-yl)propan-1-ol has been synthesized via LiAlH4 reduction of carboxylic acid precursors , suggesting a similar approach for the propan-2-ol backbone.

Salt Formation

Treatment of the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water) would yield the hydrochloride salt, as demonstrated in the isolation of 3-(1-methylpiperidin-4-yl)propan-1-ol hydrochloride .

Table 1: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Hypothetical) |

|---|---|---|

| Reductive Amination | Formaldehyde, NaCNBH3, CH3CN, RT | 70–85% |

| Etherification | tert-Pentyl bromide, K2CO3, DMF, 80°C | 60–75% |

| Salt Formation | HCl (g), EtOH, 0–5°C | >90% |

Physicochemical Properties

Extrapolating from similar compounds:

-

Molecular Formula: C14H28ClNO2

-

Molecular Weight: 285.83 g/mol

-

Solubility: High solubility in water and polar solvents due to the hydrochloride salt; moderate lipophilicity from the tert-pentyl group.

-

Melting Point: Estimated 180–200°C (typical for piperidine hydrochlorides ).

-

Stability: Likely stable under ambient conditions but hygroscopic, requiring desiccated storage.

Table 2: Comparative Properties of Analogous Hydrochlorides

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume